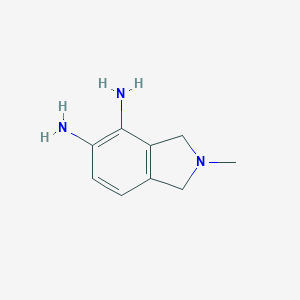

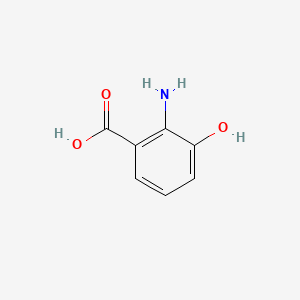

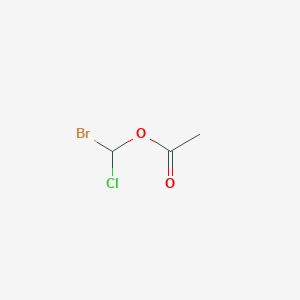

Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate

Descripción general

Descripción

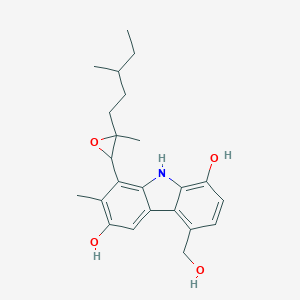

Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate is a chemical compound related to the pyridine family, which is known for its versatile applications in organic synthesis and coordination chemistry. The compound features a pyridine ring substituted with hydroxymethyl and carboxylate groups that can participate in various chemical reactions and form complexes with metals .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions, including the use of a low-temperature aryl bromide-to-alcohol conversion , Baeyer-Villiger oxidation , and Hantzsch condensation reactions . For instance, the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, a related compound, was achieved through microwave irradiation in the presence of iodine under solvent-free conditions . These methods highlight the diverse synthetic strategies that can be employed to create substituted pyridine derivatives, potentially including this compound.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using spectroscopic techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy . Quantum chemical calculations, including density functional theory (DFT), are also used to evaluate the properties and stability of these compounds . For example, the molecular structure and spectroscopic properties of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer were extensively studied using these methods .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including acetylation catalyzed by 4-dimethylaminopyridine , photoreactions leading to methoxylation and hydroxymethylation , and complexation reactions to form coordination polymers . The reactivity of these compounds can be influenced by the presence of substituents on the pyridine ring, as well as the reaction conditions such as the atmosphere and the presence of catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the basicity of pyridinols is affected by the electron density in the ring . The stability of these compounds to air oxidation varies, with some being indefinitely stable while others decompose upon extended exposure . The solubility, melting point, and boiling point are other important physical properties that can be determined experimentally and are crucial for their applications in liquid crystals and polymer electrolyte liquid crystals .

Aplicaciones Científicas De Investigación

Free-Radical Substitution

Dimethyl pyridine-2,6-dicarboxylate, a close relative of the compound , has been used in free-radical reactions for selective substitution. This involves generating free radicals through Fenton-type reactions, which then regioselectively attack dimethyl pyridine-2,6-dicarboxylate, yielding various substituted pyridine dicarboxylates (Shelkov & Melman, 2005).

Synthesis and Applications in Liquid Crystals

Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate has been synthesized and used in the creation of 4-alkoxy and 4(4′-alkoxyphenyl)-2,6-di(hydroxymethyl) pyridines. These compounds have applications in liquid crystals and polymer electrolyte liquid crystals, highlighting their significance in material science and engineering (Tajbakhsh et al., 1998).

Fluorescence Properties in Lanthanide Complexes

Research on the fluorescence properties of Eu(III) and Tb(III) complexes with this compound as a ligand has shown that the compound can influence the fluorescence intensity of lanthanide complexes. This property makes it useful in time-resolved fluoroimmunoassay applications (Tang Rui-ren et al., 2006).

Novel Synthesis Approaches

A novel synthesis approach for a derivative of this compound, showcasing its versatility in chemical synthesis and potential applications in various fields, has been described (Gu & Lu, 2010).

Catalytic Applications

The compound has been explored in catalytic applications, such as in the synthesis of certain lanthanide complexes, indicating its utility in enhancing chemical reactions and processes (Liu, Hu, & Fu, 2018).

Nonlinear Optical Properties

Its derivatives have been studied for their nonlinear optical properties, which are crucial in the development of photonic and optoelectronic devices (Xiao et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-9(13)7-3-6(5-12)4-8(11-7)10(14)16-2/h3-4,12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJJESXBXYFZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465809 | |

| Record name | Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852936-60-8 | |

| Record name | Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)

![6,11,20,25,34,39-Hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene](/img/structure/B120697.png)